6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate

Catalog No.
S13547448
CAS No.
M.F
C20H28N2O5
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diaz...

Product Name

6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate

IUPAC Name

7-O-benzyl 2-O-tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2,7-dicarboxylate

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-13-20(14-22)12-21(9-16(20)10-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3

InChI Key

MNIHNRXKWADXSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2CO)C(=O)OCC3=CC=CC=C3

6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate is a spiro compound, which is a type of cyclic compound containing two rings that share a single atom, usually carbon . The compound has a molecular formula of C19H26N2O4 and a molecular weight of 346.43 g/mol . Its structure consists of a diazaspiro[3.4]octane core with a benzyl group, a tert-butyl group, and a hydroxymethyl group attached to different positions.

For this compound are not directly provided in the search results, we can infer some potential reactions based on its structure:

  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form new esters.
  • Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
  • Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
  • Nucleophilic substitution: The benzyl group may participate in nucleophilic substitution reactions.

  • Androgen receptor degradation: Some related compounds have been investigated for their ability to degrade androgen receptors, which could have implications in the treatment of prostate cancer .
  • Enzyme inhibition: Spiro compounds have been known to exhibit inhibitory effects on various enzymes, which could be relevant for drug development .

  • Spiro ring formation: The diazaspiro[3.4]octane core could be formed through cyclization reactions involving nitrogen-containing precursors.
  • Protective group chemistry: The tert-butyl group is likely introduced as a protecting group for the carboxylic acid functionality.
  • Reduction: The hydroxymethyl group might be obtained through the reduction of a corresponding ester or carboxylic acid.
  • N-alkylation: The benzyl group could be introduced through an N-alkylation reaction with benzyl bromide or a similar reagent.

While specific applications for this compound are not mentioned in the search results, we can infer potential uses based on similar compounds:

  • Building block: The compound could serve as a valuable building block in the synthesis of more complex molecules, particularly in drug discovery efforts .
  • Pharmaceutical research: Given its structural features, it may be used in the development of new drugs, especially those targeting androgen receptors or other biological targets .
  • Chemical probes: The compound could potentially be used as a chemical probe to study biological processes or protein-ligand interactions.

  • Protein binding: The compound may interact with various proteins, particularly those with hydrophobic binding pockets that can accommodate the benzyl and tert-butyl groups.
  • Hydrogen bonding: The hydroxymethyl group could participate in hydrogen bonding interactions with biological targets.
  • Enzymatic interactions: The compound might interact with enzymes involved in drug metabolism, such as cytochrome P450 enzymes.

Similar Compounds

Several compounds with structural similarities to 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate are mentioned in the search results:

  • tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
  • Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl (S)-8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
  • 6-benzyl-2,6-diaza-spiro[3.4]octane-2,8-dicarboxylic acid 2-tert-butyl ester

The uniqueness of 6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate lies in its specific combination of functional groups and their positions on the diazaspiro[3.4]octane core. The presence of both a hydroxymethyl group and two carboxylate groups distinguishes it from the other listed compounds, potentially affecting its reactivity, solubility, and biological properties.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

376.19982200 g/mol

Monoisotopic Mass

376.19982200 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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